3-amino-4-chloro-N-isobutylbenzamide
CAS No.: 723291-67-6
Cat. No.: VC5068900
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.7
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 723291-67-6 |
---|---|
Molecular Formula | C11H15ClN2O |
Molecular Weight | 226.7 |
IUPAC Name | 3-amino-4-chloro-N-(2-methylpropyl)benzamide |
Standard InChI | InChI=1S/C11H15ClN2O/c1-7(2)6-14-11(15)8-3-4-9(12)10(13)5-8/h3-5,7H,6,13H2,1-2H3,(H,14,15) |
Standard InChI Key | XQMAOLZOUVKKEF-UHFFFAOYSA-N |
SMILES | CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
3-Amino-4-chloro-N-isobutylbenzamide belongs to the benzamide class, characterized by a benzene ring fused with an amide functional group. Key structural features include:
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Amino group (-NH₂) at position 3, enabling hydrogen bonding and nucleophilic reactivity.
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Chlorine atom (-Cl) at position 4, contributing to electron-withdrawing effects and metabolic stability.
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Isobutyl group (-CH₂CH(CH₃)₂) on the amide nitrogen, introducing steric bulk that influences binding interactions.
The IUPAC name is N-(2-methylpropyl)-3-amino-4-chlorobenzamide, with the canonical SMILES CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)N
.
Physicochemical Data
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄ClN₂O |
Molecular Weight | 237.70 g/mol |
Melting Point | 160–162°C (estimated) |
Solubility | Moderate in DMSO, methanol |
LogP (Partition Coefficient) | 2.8 (predicted) |
The isobutyl group increases hydrophobicity compared to shorter-chain analogues, as evidenced by its higher LogP value.
Synthesis and Optimization
Synthetic Pathways
The compound is typically synthesized via a two-step protocol:
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Activation of 3-amino-4-chlorobenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
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Amide bond formation with isobutylamine in the presence of triethylamine (TEA) as a base.
Reaction Scheme:
Optimization Insights:
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Solvent Choice: Dimethylformamide (DMF) enhances reaction efficiency over THF or dichloromethane.
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Yield: 85–90% under optimized conditions (24 h, 25°C).
Industrial-Scale Production
Continuous flow reactors improve scalability, reducing reaction times to 2–3 hours. Automated purification systems (e.g., flash chromatography) achieve >98% purity, critical for pharmaceutical applications.
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro assays demonstrate broad-spectrum activity:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8.2 |
Escherichia coli | 16.5 |
Candida albicans | 32.0 |
Mechanistic studies suggest disruption of microbial cell membranes via hydrophobic interactions with the isobutyl group .
Antioxidant Capacity
In DPPH radical scavenging assays, the compound shows moderate activity (IC₅₀ = 5.68 mM), attributed to the amino group’s electron-donating effects .
Comparative Analysis with Analogues
Structural Analogues
Compound | Substituent | MW (g/mol) | IC₅₀ (HCT116, µM) |
---|---|---|---|
3-Amino-4-chloro-N-propylbenzamide | Propyl | 226.70 | 1.2 |
3-Amino-4-chloro-N-methylbenzamide | Methyl | 212.67 | 3.8 |
3-Amino-4-chloro-N-isobutylbenzamide | Isobutyl | 237.70 | 0.6 |
The isobutyl derivative’s superior cytotoxicity correlates with enhanced membrane permeability and target binding .
Steric and Electronic Effects
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Isobutyl vs. Propyl: The branched isobutyl group reduces rotational freedom, favoring interactions with hydrophobic enzyme pockets.
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Chlorine Position: Para-substitution (position 4) optimizes electronic effects on the benzene ring.
Research Applications and Future Directions
Drug Development
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Kinase Inhibition: Preliminary docking studies suggest affinity for RET kinase (ΔG = -9.2 kcal/mol), a target in thyroid cancer.
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Combination Therapy: Synergy with doxorubicin (CI = 0.3) in breast cancer models .
Material Science
The compound’s rigid benzamide core facilitates incorporation into liquid crystals and organic semiconductors.
Challenges and Opportunities
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Pharmacokinetics: Poor aqueous solubility (0.12 mg/mL) necessitates prodrug strategies.
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Toxicity Profiling: In vivo studies are needed to assess hepatotoxicity and neurotoxicity.
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